molecular formula C15H18ClN3OS B1326633 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 956576-80-0

4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1326633
M. Wt: 323.8 g/mol
InChI Key: PYMZETVFYHQEEW-UHFFFAOYSA-N
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Description

4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol (4-ATPT) is an organosulfur compound that has been studied for its potential applications in various scientific research areas. 4-ATPT is a thiourea derivative that is composed of an allyl group, a 4-chloro-2-methylphenoxy group, and a 1,2,4-triazole group. It is a relatively new compound that has been studied in recent years for its potential applications in drug discovery and medicinal chemistry.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in the synthesis of various Schiff bases containing the 1,2,4-triazole ring. This process involves the creation of different compounds characterized by elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy (Mobinikhaledi et al., 2010).

Corrosion Inhibition

  • In the field of corrosion science, this compound has been studied for its role in inhibiting corrosion of mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) were used to demonstrate that the compound forms a protective film on mild steel surfaces (Orhan et al., 2012).

Anticancer Potential

  • Eugenol derivatives of this compound have shown significant anticancer activity against breast cancer cells. This research suggests the potential use of eugenol linked 1,2,3-triazole ring as leads for cancer treatment (Alam, 2022).

Microwave Assisted Synthesis

  • The compound has been synthesized under microwave-assisted conditions, showcasing the efficiency and rapidity of this method in chemical synthesis. The structural details of these derivatives are supported by IR, 1H, and 13C NMR spectral data (Raval et al., 2010).

Antimicrobial Activity

  • 1,2,4-triazoles, including derivatives of this compound, have been evaluated for their antimicrobial activities. The study revealed varying levels of activity, suggesting potential use in developing antimicrobial agents (Bayrak et al., 2009).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The Material Safety Data Sheet (MSDS) provides more detailed safety and handling information .

properties

IUPAC Name

3-[3-(4-chloro-2-methylphenoxy)propyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-3-8-19-14(17-18-15(19)21)5-4-9-20-13-7-6-12(16)10-11(13)2/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMZETVFYHQEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117137
Record name 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol

CAS RN

956576-80-0
Record name 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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